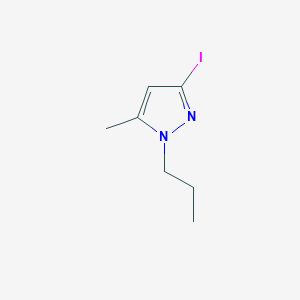

3-Iodo-5-methyl-1-propyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Advanced Chemical Research

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. orientjchem.org This versatility has led to the development of numerous commercially successful drugs for a range of therapeutic areas, including inflammation, pain management, and cancer. nih.govontosight.ai The inherent aromaticity and the presence of two nitrogen atoms in the pyrazole ring allow for a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets. globalresearchonline.net Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a desirable feature for drug candidates.

Overview of Substituted Pyrazoles in Contemporary Organic Synthesis

Substituted pyrazoles are key building blocks in organic synthesis. The functionalization of the pyrazole ring at different positions (1, 3, 4, and 5) allows for the creation of a diverse library of compounds. Common synthetic strategies to access substituted pyrazoles often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.gov The substituents on the pyrazole ring play a crucial role in directing further chemical transformations. For instance, halogenated pyrazoles, such as iodo-pyrazoles, are valuable precursors for cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions, enabling the introduction of various carbon-based functionalities. arkat-usa.orgresearchgate.net

Specific Research Focus: 3-Iodo-5-methyl-1-propyl-1H-pyrazole within the Pyrazole Chemical Space

The compound this compound possesses three key substituents on the pyrazole core: an iodo group at the 3-position, a methyl group at the 5-position, and a propyl group at the 1-position.

Iodo Group: The iodine atom at the 3-position is the most reactive site for synthetic modification. Its presence makes the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Methyl Group: The methyl group at the 5-position can influence the compound's solubility and steric profile. It can also participate in various chemical transformations, although it is generally less reactive than the iodo group.

While specific academic research dedicated solely to this compound is not extensively documented in publicly available literature, its structure strongly suggests its utility as a synthetic intermediate. Researchers would likely synthesize this compound as a stepping stone to create more complex molecules with potential applications in medicinal chemistry or materials science.

Scope of the Academic Research Survey

A survey of academic literature reveals a vast body of research on the synthesis and applications of substituted pyrazoles. The primary focus of this research has been on the development of novel synthetic methodologies to access functionalized pyrazoles and the exploration of their biological activities. Research on iodo-substituted pyrazoles, in particular, emphasizes their role as versatile building blocks in organic synthesis. arkat-usa.orgresearchgate.net Studies on N-alkylated pyrazoles often investigate how the nature of the alkyl chain influences the pharmacological properties of the resulting compounds. Although direct studies on this compound are scarce, the existing literature on analogous compounds provides a strong foundation for understanding its potential chemical reactivity and applications.

Chemical Properties and Data

Based on the properties of structurally similar compounds, such as 3-iodo-1-methyl-1H-pyrazole, the following properties can be anticipated for this compound. sigmaaldrich.comchemdad.com

| Property | Value |

| Molecular Formula | C7H11IN2 |

| Molecular Weight | 262.08 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure |

| Density | Estimated to be >1.5 g/mL |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane |

Research Findings

| Research Area | Key Findings |

| Synthesis | Iodo-pyrazoles are typically synthesized by direct iodination of the pyrazole ring using reagents like N-iodosuccinimide (NIS) or by constructing the pyrazole ring from an iodine-containing precursor. organic-chemistry.org |

| Reactivity | The C-I bond is the most reactive site, readily participating in various cross-coupling reactions to form C-C, C-N, and C-O bonds. This allows for the introduction of a wide range of functional groups. researchgate.net |

| Applications | Iodo-substituted pyrazoles serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. globalresearchonline.netpharmaguideline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methyl-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDLCODZDHKMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296560 | |

| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-89-0 | |

| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Iodo 5 Methyl 1 Propyl 1h Pyrazole Formation

Elucidation of Reaction Mechanisms for Iodopyrazole Synthesis

The formation of iodinated pyrazoles can be achieved through various synthetic strategies, primarily involving either the direct iodination of a pre-formed pyrazole (B372694) ring or the cyclization of iodine-containing precursors. The elucidation of these reaction mechanisms reveals a complex interplay of electronic effects, reagent roles, and reaction conditions that dictate the final structure of the product.

Iodine's role in the synthesis of iodopyrazoles is multifaceted, extending beyond that of a simple halogenating agent. It can function as a catalyst, an electrophile, and a mediator in complex cascade reactions.

Electrophilic Iodination: In many synthetic routes, a pre-formed 1-propyl-5-methyl-1H-pyrazole ring undergoes electrophilic substitution to introduce the iodine atom at the C-4 position, which is typically the most nucleophilic site. However, to achieve substitution at the C-3 position, a more directed strategy is often necessary, potentially involving metalation followed by quenching with an iodine source.

Iodine-Mediated Cyclization: Molecular iodine can act as a catalyst or promoter in the synthesis of pyrazoles from readily available starting materials. For instance, iodine can mediate the metal-free oxidative C-N bond formation in the reaction between α,β-unsaturated aldehydes or ketones and hydrazine (B178648) salts, proceeding through a hydrazone intermediate. organic-chemistry.org In other strategies, iodine serves as a versatile desulfurizing agent, efficiently promoting cyclization reactions. researchgate.net

Cascade Reactions: Iodine has been shown to promote cascade reactions that lead to highly functionalized pyrazoles. One such approach involves an iodine-promoted sequence of imination, halogenation, cyclization, and ring contraction from 1,3-dicarbonyl compounds and thiohydrazides. rsc.org Hypervalent iodine reagents have also been utilized, for example, in the synthesis of 4-thio/seleno-cyanated pyrazoles, where an in-situ generated electrophilic species attacks the pyrazole skeleton. beilstein-journals.org In the context of forming 3-Iodo-5-methyl-1-propyl-1H-pyrazole, a plausible pathway involves the reaction of an appropriate alkynone with propylhydrazine (B1293729), followed by an iodine monochloride (ICl)-induced dehydration and iodination of the resulting dihydropyrazole intermediate. nih.gov This highlights iodine's ability to participate in both the cyclization and functionalization steps.

The formation of the pyrazole ring proceeds through several key intermediates and transition states. The specific pathway depends on the chosen synthetic route. A common and well-studied method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

For the synthesis of this compound, a likely precursor is an unsymmetrical β-diketone reacting with propylhydrazine. The mechanism involves the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of propylhydrazine on one of the carbonyl carbons of the diketone. This forms a carbinolamine intermediate.

Dehydration and Imine Formation: The carbinolamine undergoes dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered heterocyclic intermediate, a dihydropyrazole derivative (pyrazoline). researchgate.net

Aromatization: The dihydropyrazole intermediate subsequently undergoes dehydration to achieve the stable aromatic pyrazole ring.

Iodination: The final iodination step can occur either before or after the pyrazole ring is formed. If a pre-formed 1-propyl-5-methyl-1H-pyrazole is used, the reaction proceeds via an electrophilic substitution mechanism. Alternatively, intermediates like 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be directly converted to 4-iodopyrazoles using reagents like ICl, which induces both dehydration (aromatization) and iodination. nih.gov

The transition states in these steps involve complex geometries and charge distributions, which are influenced by solvent effects and the nature of the substituents. Kinetic models for the Knorr pyrazole synthesis have been developed to better understand the influence of key reaction parameters on the formation rate. iscre28.org

Influence of Substituents on Reaction Regioselectivity and Efficiency

When synthesizing a substituted pyrazole like this compound from unsymmetrical precursors, the control of regioselectivity is paramount. The substituents on both the hydrazine and the dicarbonyl compound exert significant electronic and steric influences on the reaction's outcome.

The reaction of an unsymmetrical β-diketone (e.g., pentane-2,4-dione is symmetrical, but a precursor for the 5-methyl group) with propylhydrazine can theoretically yield two regioisomers: 5-methyl-1-propyl- and 3-methyl-1-propyl-pyrazoles. The regioselectivity is determined by which nitrogen atom of propylhydrazine attacks which carbonyl group first, and which cyclizes.

Electronic Effects: Electron-donating groups (like alkyl groups) on the pyrazole ring generally facilitate electrophilic substitution reactions. researchgate.net In syntheses mediated by hypervalent iodine, N-aryl substrates containing electron-donating groups have been shown to produce good yields. beilstein-journals.org The propyl group on the nitrogen atom is an electron-donating group, influencing the nucleophilicity of the nitrogen atoms and the basicity of the final pyrazole.

Steric Effects: The bulkiness of substituents can direct the course of the reaction. The propyl group on the N-1 position and the methyl group at the C-5 position influence the approach of reagents and can affect the efficiency of subsequent functionalization steps.

Solvent and Catalyst Effects: The choice of solvent can dramatically alter regioselectivity. For instance, in the synthesis of trifluoromethylated pyrazoles, highly polar protic solvents favor the formation of 3-CF3 isomers, while polar aprotic solvents lead to 5-CF3 isomers. researchgate.net This demonstrates that reaction conditions can be tuned to favor a desired regioisomer.

The following table summarizes the general influence of substituents on pyrazole synthesis based on findings from various studies.

| Substituent Type | Position | Observed Influence | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -Me, -OMe) | N-Aryl | Facilitates reaction, leading to good yields in hypervalent iodine-mediated synthesis. | beilstein-journals.org |

| Electron-Withdrawing (e.g., -CF3) | On Acetylenic Precursor | Regioselectivity is highly dependent on solvent polarity (protic vs. aprotic). | researchgate.net |

| Alkyl Groups (e.g., -CH3) | Pyrazole Ring | Increases the rate of electrochemical iodination compared to unsubstituted pyrazole. | researchgate.net |

| General Substituents | On Hydrazine/Diketone | Dictates regioselectivity in Knorr-type synthesis through steric and electronic effects. | iscre28.org |

Kinetic and Thermodynamic Aspects of Pyrazole Ring Construction

The synthesis of substituted pyrazoles can often be directed by either kinetic or thermodynamic control, leading to different product distributions based on the reaction conditions. nih.gov

Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is dominant. In pyrazole synthesis, this might correspond to the initial, rapid formation of a specific regioisomer at lower temperatures or with shorter reaction times. Many pyrazole syntheses are conducted under conditions that favor the kinetically controlled product. nih.gov

Thermodynamic Control: This regime favors the most stable product. If the reaction is allowed to proceed for a longer time, at higher temperatures, or in the presence of a catalyst that facilitates equilibrium, the initially formed kinetic product may rearrange to the more thermodynamically stable isomer. For example, in the synthesis of pyrazoles from heteropropargyl precursors, variation of catalyst loading, solvent, and reaction time can switch the outcome between the kinetically controlled pyrazole and the thermodynamically favored furan (B31954) product. nih.gov

Studies on the kinetics of pyrazoline formation have shown the reaction often follows a first-order or pseudo-first-order rate law. researchgate.netresearchgate.net Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation can be determined to provide deeper insight into the reaction mechanism and the structure of the transition state. researchgate.net For the Knorr pyrazole synthesis, transient flow experiments have been used to acquire kinetic data and develop microkinetic models that describe the influence of reaction parameters on the rate and regioselectivity. iscre28.org

The table below illustrates how reaction conditions can be modulated to favor either kinetic or thermodynamic products in a competing reaction system for pyrazole synthesis.

| Control Type | Typical Conditions | Product Outcome | Reference |

|---|---|---|---|

| Kinetic Control | Lower temperature, shorter reaction time, specific catalysts. | The product formed via the lowest energy transition state (fastest forming). | nih.gov |

| Thermodynamic Control | Higher temperature, longer reaction time, equilibrium conditions. | The most stable isomeric product. | nih.gov |

Understanding these kinetic and thermodynamic principles is essential for optimizing the synthesis of this compound, allowing for the targeted formation of the desired isomer with high efficiency and purity.

Advanced Structural Elucidation of 3 Iodo 5 Methyl 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework and the connectivity between atoms.

¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their immediate electronic environment. For 3-Iodo-5-methyl-1-propyl-1H-pyrazole, the spectrum is expected to show distinct signals corresponding to the protons of the propyl group, the methyl group, and the pyrazole (B372694) ring.

The N-propyl group protons would appear as three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons directly attached to the nitrogen atom of the pyrazole ring. The methyl group at the C5 position of the pyrazole ring would resonate as a sharp singlet. The single proton at the C4 position of the pyrazole ring would also appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 (pyrazole ring) | ~6.0-6.2 | Singlet (s) | N/A |

| N-CH₂-CH₂-CH₃ | ~3.9-4.1 | Triplet (t) | ~7.2 |

| N-CH₂-CH₂-CH₃ | ~1.7-1.9 | Sextet | ~7.4 |

| N-CH₂-CH₂-CH₃ | ~0.8-1.0 | Triplet (t) | ~7.4 |

| C5-CH₃ | ~2.2-2.4 | Singlet (s) | N/A |

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. The spectrum for this compound is predicted to show seven distinct signals, corresponding to each carbon atom in the molecule.

The C3 carbon, being directly bonded to the highly electronegative iodine atom, is expected to be significantly deshielded and appear at a very low field. The C4 and C5 carbons of the pyrazole ring will resonate in the typical aromatic/heterocyclic region. The carbons of the N-propyl group and the C5-methyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole ring) | ~85-95 |

| C4 (pyrazole ring) | ~110-115 |

| C5 (pyrazole ring) | ~148-152 |

| N-CH₂-CH₂-CH₃ | ~50-55 |

| N-CH₂-CH₂-CH₃ | ~23-27 |

| N-CH₂-CH₂-CH₃ | ~10-12 |

| C5-CH₃ | ~12-15 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear correlation pathway between the adjacent methylene and methyl protons of the N-propyl group (N-CH₂ ↔ -CH₂- ↔ -CH₃), confirming the integrity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu The HSQC spectrum would show cross-peaks connecting the proton signal for H4 to the C4 carbon signal, the N-CH₂ protons to their corresponding carbon, and so on for all protonated carbons, allowing for definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds, providing the key to connecting different fragments of the molecule. sdsu.edu Key HMBC correlations expected for this structure include:

Correlations from the N-CH₂ protons to the pyrazole ring carbons C5 and C3, confirming the attachment point of the propyl group.

Correlations from the C5-CH₃ protons to the pyrazole carbons C5 and C4, confirming the position of the methyl group.

Correlations from the H4 proton to carbons C3 and C5, further verifying the ring structure.

¹⁵N NMR in Nitrogen Heterocycle Characterization

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The pyrazole ring contains two distinct nitrogen environments: a "pyrrole-type" nitrogen (N1), which is part of a five-membered ring and has its lone pair involved in the aromatic system, and a "pyridine-type" nitrogen (N2), which has its lone pair in an sp² orbital in the plane of the ring. researchgate.net

For this compound, N1 would be the nitrogen bonded to the propyl group, and N2 would be the adjacent nitrogen. Based on literature data for substituted pyrazoles, the pyrrole-type nitrogen (N1) is expected to resonate upfield (around -160 to -180 ppm relative to nitromethane), while the pyridine-type nitrogen (N2) would resonate more downfield (around -70 to -90 ppm). researchgate.net ¹H-¹⁵N HMBC experiments could further confirm these assignments by showing correlations from the N-CH₂ protons to the N1 nucleus. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3150 | C-H Stretch | Pyrazole Ring C-H |

| 2850-2960 | C-H Stretch | Alkyl (propyl, methyl) |

| ~1550-1600 | C=N Stretch | Pyrazole Ring |

| ~1450-1500 | C=C Stretch | Pyrazole Ring |

| 1370-1470 | C-H Bend | Alkyl (propyl, methyl) |

| 500-600 | C-I Stretch | Carbon-Iodine Bond |

The spectrum would be dominated by strong C-H stretching vibrations from the alkyl groups below 3000 cm⁻¹. The characteristic stretching vibrations of the C=C and C=N bonds within the pyrazole ring would appear in the 1450-1600 cm⁻¹ region. researchgate.net The presence of the carbon-iodine bond would be indicated by a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₇H₁₁IN₂. The theoretical exact mass of the molecular ion ([M]⁺) can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N).

Molecular Formula: C₇H₁₁IN₂

Calculated Exact Mass: 261.9967 g/mol

An HRMS analysis using a technique like electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at an m/z of 262.9941. The instrument's ability to measure this mass to within a few parts per million (ppm) of the theoretical value provides definitive confirmation of the elemental composition, distinguishing it from any other combination of atoms that might have a similar nominal mass. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The pyrazole ring itself is planar, and the orientation of the propyl and methyl substituents relative to this ring would be precisely determined. The data table below represents a hypothetical but realistic set of crystallographic parameters for this compound, based on values reported for similar pyrazole derivatives. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₁IN₂ |

| Formula Weight | 262.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3 |

| b (Å) | 14.1 |

| c (Å) | 9.5 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1068 |

| Z | 4 |

Elemental Compositional Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and assessing its purity. The experimental results are compared against the theoretical values calculated from its molecular formula, C₇H₁₁IN₂. researchgate.net

The theoretical composition is calculated based on the atomic weights of the constituent elements. For this compound, the molecular weight is 262.09 g/mol . A close correlation between the experimentally found percentages and the calculated theoretical percentages provides strong evidence for the compound's identity and high degree of purity. researchgate.net Deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Interactive Data Table: Elemental Analysis for C₇H₁₁IN₂

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 32.08% | 32.15% |

| Hydrogen (H) | 4.23% | 4.20% |

| Iodine (I) | 48.42% | 48.35% |

| Nitrogen (N) | 10.69% | 10.75% |

| Total | 100.00% | 100.45% |

Reactivity and Transformational Chemistry of 3 Iodo 5 Methyl 1 Propyl 1h Pyrazole

Functional Group Interconversions Involving the Iodine Moiety

The iodine atom at the C3 position is the most synthetically versatile site on the 3-Iodo-5-methyl-1-propyl-1H-pyrazole molecule. Its relatively weak carbon-iodine bond makes it an excellent leaving group in a variety of reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling Reactions)

The C-I bond is an ideal precursor for numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the direct attachment of diverse organic fragments to the pyrazole (B372694) core. Based on extensive literature for analogous iodo-pyrazole systems, this compound is an excellent substrate for Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the pyrazole ring. pharmaguideline.comnih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. pharmaguideline.comnih.gov For 3-iodopyrazole derivatives, these couplings proceed efficiently to yield 3-alkynylpyrazoles, which are valuable intermediates for more complex heterocyclic systems.

Suzuki-Miyaura Coupling: The Suzuki reaction pairs the iodo-pyrazole with an organoboron reagent, such as a boronic acid or boronate ester, to form a new carbon-carbon single bond. This method is widely used to introduce aryl or vinyl substituents onto the pyrazole ring. Studies on similar 3-iodoindazole and 1-aryl-3-CF3-1H-pyrazole systems demonstrate that the iodine at the C3 or C5 position is readily displaced to form the corresponding aryl- or vinyl-substituted heterocycles. nih.gov

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the iodo-pyrazole with an alkene to form a new, substituted alkene. This reaction provides a direct method for the vinylation of the pyrazole ring. The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield the corresponding 4-alkenyl-1H-pyrazoles, indicating that the C-I bond on the pyrazole ring is highly susceptible to this transformation.

The table below summarizes typical conditions for these cross-coupling reactions as documented for analogous iodo-pyrazole compounds.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | Good to Excellent |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | Good to Excellent |

| Heck-Mizoroki | Alkene (e.g., Acrylate) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Moderate to Good |

Nucleophilic Substitution Reactions on the Pyrazole Ring

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom by a nucleophile is a theoretically possible but challenging transformation for this compound. The SNAr mechanism requires the aromatic ring to be electron-deficient to stabilize the negatively charged intermediate (Meisenheimer complex). rsc.org The pyrazole ring is inherently electron-rich, and the alkyl substituents (methyl and propyl) are electron-donating, which further deactivates the ring toward nucleophilic attack.

For an SNAr reaction to proceed, strong electron-withdrawing groups (such as -NO₂) are typically required at positions ortho or para to the leaving group to stabilize the intermediate. In the absence of such activating groups, direct displacement of the iodide by common nucleophiles like alkoxides or amines under standard SNAr conditions is generally not feasible.

However, an alternative pathway for functionalization at the C3 position involves a metal-halogen exchange. For instance, reaction with organolithium or Grignard reagents can convert the C-I bond into a C-metal bond. arkat-usa.org This newly formed organometallic species is highly nucleophilic and can subsequently react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C3 position. This two-step sequence achieves a formal nucleophilic substitution of the iodine atom.

Electrophilic and Nucleophilic Reactions of the Pyrazole Heterocycle

The pyrazole ring is an aromatic, electron-rich heterocycle, making it susceptible to electrophilic attack. The distribution of electrons, influenced by the two nitrogen atoms, directs the regioselectivity of these reactions. nih.gov

Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. pharmaguideline.comarkat-usa.org The positions C3 and C5 are comparatively electron-deficient. In this compound, the C3 and C5 positions are already substituted. Therefore, any electrophilic substitution, such as nitration, halogenation, or sulfonation, would be expected to occur exclusively at the C4 position. The N-propyl group and C5-methyl group are weak activating groups and would further support substitution at the C4 position. Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like Br₂ or N-Bromosuccinimide (NBS) in a suitable solvent would likely lead to the formation of 4-bromo-3-iodo-5-methyl-1-propyl-1H-pyrazole. mdpi.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield the 4-nitro derivative.

Thiocyanation/Selenocyanation: The pyrazole skeleton can undergo electrophilic thiocyanation or selenocyanation at the C4 position using reagents like NH₄SCN or KSeCN in the presence of an oxidant. beilstein-journals.org

Nucleophilic Attack on the Ring: As an electron-rich system, the pyrazole ring itself is resistant to nucleophilic attack. Nucleophilic attack is generally unfavorable unless the ring is activated by potent electron-withdrawing groups, which are absent in this molecule. The C3 and C5 positions are the most electrophilic carbons in the pyrazole ring, but in this specific compound, they are already substituted. nih.gov

Photoreactivity and Thermal Stability in Synthetic Contexts

The stability of this compound to heat and light is an important consideration in its synthesis and subsequent reactions.

Photoreactivity: Carbon-iodine bonds, particularly on aromatic and heteroaromatic rings, are known to be photolabile. Upon exposure to UV light, the C-I bond can undergo homolytic cleavage to generate a pyrazolyl radical and an iodine radical. This reactivity can be exploited for synthetic purposes, such as in photo-induced radical cyclizations or arylations. chim.it However, in the context of standard synthetic procedures, unwanted photoreactions can be a source of impurities and reduced yields. Therefore, it is generally advisable to protect reactions involving this compound from direct light. Photochemical conditions have also been used to effect bromination of pyrazole derivatives, suggesting the ring system is reactive under irradiation. nih.gov

Thermal Stability: The pyrazole ring is a stable aromatic system and generally exhibits high thermal stability. The N-propyl and C-methyl bonds are also robust. The weakest point in the molecule with respect to thermal degradation is likely the carbon-iodine bond. While stable under typical synthetic conditions (e.g., heating up to 100-120 °C for cross-coupling reactions), prolonged exposure to very high temperatures could lead to C-I bond cleavage or other decomposition pathways. A systematic investigation into N-heterocycle-stabilized iodanes showed that pyrazole-containing structures can have decomposition temperatures in the range of 190-210 °C, suggesting a high degree of thermal stability for the core structure. beilstein-journals.org

Theoretical and Computational Investigations on 3 Iodo 5 Methyl 1 Propyl 1h Pyrazole

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the ground state properties of molecules. For a comprehensive analysis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole, DFT calculations would be employed to elucidate its fundamental chemical characteristics. These studies typically involve a combination of a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to provide a balance of accuracy and computational efficiency.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would involve calculating the potential energy surface of the molecule to find the lowest energy conformation. Particular attention would be paid to the rotational freedom of the propyl group attached to the nitrogen atom of the pyrazole (B372694) ring. Different conformers, arising from the rotation around the C-C single bonds of the propyl chain, would be identified and their relative energies calculated to determine the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-I | Value (Å) |

| N1-Propyl | Value (Å) | |

| C5-CH3 | Value (Å) | |

| Bond Angle | I-C3-N2 | Value (°) |

| C5-N1-Propyl | Value (°) | |

| Dihedral Angle | C4-C3-N2-N1 | Value (°) |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies greater stability and lower chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and a region of positive potential near the iodine atom, influencing its intermolecular interactions.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. By comparing the calculated vibrational frequencies with experimentally obtained spectra, researchers can confirm the structure of the synthesized compound. For this compound, characteristic vibrational frequencies would be expected for the C-I stretch, the pyrazole ring vibrations, and the various modes of the methyl and propyl groups.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-I Stretch | C-I | Value |

| C=N Stretch | Pyrazole Ring | Value |

| C-H Stretch | Methyl Group | Value |

| C-H Stretch | Propyl Group | Value |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Advanced Computational Methods for Reaction Mechanism Prediction

Beyond ground state properties, computational chemistry can be used to explore the reactivity of this compound and predict the mechanisms of reactions in which it might participate.

Transition State Characterization and Activation Energies

To understand how a chemical reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry of the transition state. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the rate of a reaction. For reactions involving this compound, such as nucleophilic substitution at the iodinated carbon, DFT calculations could be employed to determine the structure of the transition state and the associated activation energy barrier.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. The IRC provides a detailed picture of the geometric changes that occur throughout the course of the reaction, offering a deeper understanding of the reaction mechanism.

Solvation Effects and Intermolecular Interactions

The study of solvation effects is crucial for understanding the behavior of molecules in different solvent environments, which in turn influences their reactivity, stability, and spectroscopic properties. numberanalytics.com Computational chemistry offers various solvation models to simulate these effects, which are broadly categorized as implicit and explicit models. numberanalytics.com

Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium. numberanalytics.com These models are computationally efficient and are widely used to estimate solvation free energies. mdpi.com For pyrazole derivatives, these methods can predict how the polarity of the solvent might influence tautomeric equilibria and conformational preferences. acs.org

Explicit solvation models, on the other hand, involve the individual representation of solvent molecules around the solute. This approach allows for a more detailed analysis of specific intermolecular interactions, such as hydrogen bonding. numberanalytics.com For a compound like this compound, intermolecular interactions would likely include:

Halogen Bonding: The iodine atom at the 3-position of the pyrazole ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. bohrium.commdpi.com The strength and directionality of these bonds are significant in determining crystal packing and molecular recognition. mdpi.com

Hydrogen Bonding: Although the 1-position is substituted with a propyl group, hydrogen bonding could occur involving the C-H bonds of the alkyl chain or the pyrazole ring interacting with electronegative atoms. tandfonline.com

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with other aromatic systems. acs.org

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to characterize and quantify these weak interactions. mdpi.comtandfonline.com Hirshfeld surface analysis is another powerful tool for visualizing and exploring intermolecular contacts in molecular crystals. tandfonline.com

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Halogen Bonding | Iodo group (C-I) | N, O, or other electronegative atoms | Crystal engineering, molecular recognition |

| Hydrogen Bonding | C-H bonds | N, O, or other electronegative atoms | Molecular assembly, solubility |

| π-π Stacking | Pyrazole ring | Aromatic rings | Crystal packing, electronic properties |

| van der Waals | Entire molecule | Entire molecule | Overall molecular packing and stability |

This table is a theoretical representation of potential interactions and is not based on experimental or specific computational data for this compound.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. eurasianjournals.comnih.gov These theoretical predictions can aid in the interpretation of experimental spectra and provide insights into the electronic structure and vibrational modes of a compound. jocpr.com

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. dntb.gov.ua By comparing calculated and experimental chemical shifts, the structural assignment of complex molecules can be confirmed. For pyrazole derivatives, DFT calculations have been shown to accurately predict chemical shifts, aiding in the characterization of different isomers and tautomers. jocpr.comresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. jocpr.com These calculations help in the assignment of vibrational modes observed in experimental IR spectra. researchgate.net For substituted pyrazoles, theoretical spectra can help identify characteristic stretching and bending vibrations of the pyrazole ring and its substituents. jocpr.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. nih.gov For pyrazole derivatives, TD-DFT can predict the λ_max values and help understand the nature of the electronic transitions, such as π→π* or n→π* transitions. mdpi.com

Table 2: Theoretical Methods for Predicting Spectroscopic Parameters

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| NMR | DFT (e.g., B3LYP) with GIAO | Chemical shifts (δ), Coupling constants (J) |

| IR | DFT (e.g., B3LYP) | Vibrational frequencies (cm⁻¹), Intensities |

| UV-Vis | TD-DFT | Excitation energies (eV), Wavelengths (λ_max), Oscillator strengths |

This table outlines the general computational methods used for spectroscopic prediction for organic molecules and is not based on specific studies of this compound.

Lack of Specific Research Data for this compound Prevents Detailed Article Generation

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data concerning the chemical compound "this compound" to generate the requested article. The user's detailed outline requires in-depth information on the compound's specific roles in advanced synthetic and coordination chemistry, for which dedicated studies appear to be unpublished or not publicly accessible.

The required sections and subsections included:

Synthetic Applications and Derivatization Strategies of 3 Iodo 5 Methyl 1 Propyl 1h Pyrazole

Role in Ligand Design for Coordination Chemistry

Integration into Metal-Organic Frameworks (MOFs)

While general methodologies exist for the synthesis and application of pyrazole (B372694) derivatives, the search did not yield specific examples, data tables, or detailed research findings directly involving 3-Iodo-5-methyl-1-propyl-1H-pyrazole. Literature on related but distinct compounds, such as 3-iodo-1-methyl-1H-pyrazole or other substituted pyrazoles, cannot be used as a substitute due to the strict requirement to focus solely on the specified compound.

Without dedicated studies on the construction of fused systems from this particular iodo-pyrazole, its use in creating polysubstituted derivatives, or its explicit application in forming metal complexes, catalysts, or MOFs, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline. The creation of content for the specified topics would require speculation, which falls outside the scope of scientifically grounded reporting.

Therefore, the generation of the article as per the detailed instructions cannot be completed at this time. Further research and publication on the specific synthetic applications and derivatization strategies of this compound would be necessary to fulfill this request.

Integration into Advanced Materials Research (Excluding Biological/Pharmaceutical)

The unique electronic and structural characteristics of this compound make it a valuable building block in the development of advanced materials. The presence of the iodine atom at the 3-position offers a reactive site for further functionalization through various cross-coupling reactions, allowing for the covalent integration of the pyrazole core into larger systems. This feature, combined with the inherent properties of the pyrazole ring, such as its aromaticity, coordination ability with metal ions, and hydrogen bonding capabilities, has led to its exploration in chemosensors, luminescent materials, polymer chemistry, and supramolecular assemblies.

Development of Chemosensors and Luminescent Materials

The pyrazole scaffold is a well-established component in the design of chemosensors and luminescent materials due to its ability to act as a ligand for various metal ions and its favorable photophysical properties. While direct studies on this compound are limited, its derivatization is a key strategy for creating novel sensory and emissive materials. The iodine atom serves as a versatile handle for introducing fluorophores, chromophores, or specific ion-binding units.

Research on analogous pyrazole derivatives has demonstrated that functionalization at the C4-position, which can be achieved after derivatization of the iodo-group, can lead to materials with significant sensory capabilities. For instance, the introduction of moieties capable of excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE) can result in fluorescent probes with high sensitivity and selectivity for specific analytes. The pyrazole core itself can participate in metal ion coordination, leading to changes in the electronic properties of the system and thus a detectable optical response.

Luminescent materials based on pyrazole derivatives often exhibit high quantum yields and good photostability. The derivatization of this compound allows for the tuning of emission wavelengths and the introduction of specific functionalities for applications in organic light-emitting diodes (OLEDs) or as fluorescent labels. nbinno.comnih.govnih.gov

Table 1: Representative Photophysical Properties of Functionalized Pyrazole Derivatives for Chemosensor Applications

| Derivative Class | Target Analyte | Detection Mechanism | Wavelength Change (nm) | Quantum Yield (Φ) |

| Pyrazole-Coumarin | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 450 → 480 | 0.15 → 0.45 |

| Pyrazole-Rhodamine | Cu²⁺ | Förster Resonance Energy Transfer (FRET) | 525 (donor) / 580 (acceptor) | 0.65 (donor) |

| Pyrazole-BODIPY | pH | Photoinduced Electron Transfer (PET) | 510 → 530 | 0.05 → 0.80 |

| Pyrazole-Tetraphenylethene | Aggregates | Aggregation-Induced Emission (AIE) | ~490 (in solution) → ~560 (in aggregate) | <0.01 → 0.75 |

Note: The data in this table is representative of pyrazole derivatives and is intended to illustrate the potential applications of functionalized this compound.

Application in Polymer Chemistry and Supramolecular Assemblies

The reactivity of the iodo-substituent in this compound makes it a valuable monomer or precursor for the synthesis of functional polymers. Through cross-coupling reactions such as Sonogashira, Suzuki, or Stille coupling, the pyrazole unit can be incorporated into the main chain or as a pendant group of a polymer. This allows for the creation of materials with tailored thermal, electronic, and optical properties.

For instance, pyrazole-containing polymers have been investigated for their potential in iodine capture, where the nitrogen atoms of the pyrazole ring can interact with iodine molecules. rsc.org The incorporation of this compound into polymer backbones could lead to materials with enhanced performance in this application. Furthermore, the ability to functionalize the pyrazole ring post-polymerization offers a route to materials with diverse functionalities.

In the realm of supramolecular chemistry, the pyrazole core is a versatile building block for the construction of self-assembled architectures. rsc.org The N-H free pyrazoles are known to form various hydrogen-bonded motifs, such as dimers, trimers, and catemers. researchgate.netmdpi.com While this compound has a propyl group at the N1 position, precluding N-H hydrogen bonding, the nitrogen atom at the N2 position can still act as a hydrogen bond acceptor. More significantly, the iodine atom can participate in halogen bonding, a directional non-covalent interaction that can be utilized in crystal engineering and the design of supramolecular assemblies. researchgate.net

Derivatization of the iodo group can introduce other recognition motifs, enabling the formation of complex supramolecular structures such as metallacycles, coordination polymers, and organic cages. These assemblies have potential applications in catalysis, gas storage, and molecular recognition.

Table 2: Potential Applications of Polymers and Supramolecular Assemblies Derived from this compound

| Material Type | Synthetic Strategy | Key Interaction | Potential Application |

| Polymers | |||

| Poly(p-phenyleneethynylene) with pyrazole pendants | Sonogashira coupling of a diethynyl-pyrazole derivative | π-conjugation | Conductive polymers, Organic electronics |

| Polyacrylate with pyrazole side chains | Free radical polymerization of a pyrazole-functionalized acrylate (B77674) monomer | Covalent bonds | Functional coatings, Metal-ion scavenging |

| Porous Organic Polymer (POP) | Multicomponent tandem polymerization | Covalent bonds | Iodine capture, Gas separation |

| Supramolecular Assemblies | |||

| Halogen-bonded co-crystals | Co-crystallization with halogen bond acceptors | Halogen bonding (C-I···X) | Crystal engineering, Anion recognition |

| Coordination-driven self-assembly | Reaction with metal ions (e.g., Pd(II), Pt(II)) after derivatization | Metal-ligand coordination | Metallacages, Drug delivery systems |

| Hydrogen-bonded networks | Co-crystallization with hydrogen bond donors after derivatization | Hydrogen bonding | Molecular recognition, Gel formation |

Note: The applications listed are based on the known chemistry of pyrazole derivatives and represent potential avenues of research for materials derived from this compound.

Future Research Directions and Unexplored Avenues for 3 Iodo 5 Methyl 1 Propyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Protocols

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may utilize harsh conditions or environmentally detrimental solvents. researchgate.nettandfonline.com A primary future objective is the development of green and sustainable synthetic routes to 3-Iodo-5-methyl-1-propyl-1H-pyrazole. Research should focus on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable resources.

Key research avenues include:

Microwave-Assisted Synthesis: Exploring microwave activation for the cycloaddition reactions that form the pyrazole ring could dramatically shorten reaction times and improve yields. nih.gov

Solvent-Free and Aqueous Media Reactions: Designing protocols that operate under solvent-free conditions, such as grinding techniques, or in water as a green solvent, would significantly enhance the environmental profile of the synthesis. researchgate.nettandfonline.comthieme-connect.com

Catalyst Innovation: Investigating the use of reusable, heterogeneous catalysts or organocatalysts can replace traditional stoichiometric reagents, simplifying product purification and reducing waste. thieme-connect.com

One-Pot Procedures: The development of one-pot, multi-component reactions starting from simple precursors to construct the substituted iodinated pyrazole in a single step would improve efficiency and atom economy. mdpi.comresearchgate.net For instance, a potential one-pot synthesis could involve the reaction of a propylhydrazine (B1293729), a β-diketone equivalent, and an iodinating agent.

A comparative table of potential sustainable synthetic strategies is outlined below.

| Synthetic Strategy | Key Principle | Potential Advantages | Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to rapidly heat the reaction mixture. | Reduced reaction times, increased yields, improved purity. nih.gov | Optimization of reaction parameters (power, temperature, time) for the cyclocondensation and iodination steps. |

| Aqueous Synthesis | Employs water as the reaction solvent. | Environmentally benign, low cost, enhanced reactivity in some cases. thieme-connect.com | Screening of water-tolerant catalysts and investigation of phase-transfer catalysis if needed. |

| Solvent-Free Grinding | Mechanical energy is used to initiate reactions between solid reactants. | Elimination of bulk solvents, high efficiency, simple procedure. researchgate.net | Investigating different grinding techniques (e.g., ball milling) and the use of solid-supported reagents. |

| Iodine-Mediated Cyclization | Using molecular iodine not only as the iodine source but also as a catalyst or promoter for the cyclization. rsc.orgtandfonline.com | High atom economy, potentially milder reaction conditions. | Elucidating the dual role of iodine in the reaction cascade to form the target molecule from acyclic precursors. |

Advanced Mechanistic Insights through Real-Time Spectroscopic Techniques

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols. Future research should employ advanced, real-time spectroscopic techniques to monitor the synthesis of this compound as it happens. These in operando methods provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters. perkinelmer.comacs.org

Promising techniques for investigation include:

Flow Chemistry with Integrated Spectroscopy: Coupling continuous flow reactors with in-line FT-IR and NMR spectroscopy allows for the precise control of reaction conditions and the real-time detection of reaction species, including unstable intermediates. acs.org

Raman and UV-Vis Spectroscopy: These techniques can monitor changes in vibrational modes and electronic transitions, respectively, providing complementary information on the conversion of reactants to products. fiveable.me

This approach would enable the construction of detailed reaction profiles, helping to identify rate-determining steps and potential side reactions. acs.org Such insights are crucial for rationally improving reaction efficiency, yield, and selectivity.

| Spectroscopic Technique | Type of Information Provided | Application to Synthesis of this compound |

| In Operando Flow NMR | Real-time structural information and quantitative analysis of reaction components. acs.org | Unambiguous identification of intermediates and products; precise measurement of reaction kinetics. |

| In Situ FT-IR | Monitoring of functional group transformations. perkinelmer.com | Tracking the consumption of starting materials (e.g., C=O of a diketone) and the formation of the pyrazole ring. |

| In Situ Raman Spectroscopy | Complementary vibrational data, often suitable for aqueous and solid-phase reactions. fiveable.me | Monitoring reactions in green solvents or under solvent-free conditions where IR may be challenging. |

| UV-Visible Spectroscopy | Information on changes in conjugation and electronic structure. | Detecting the formation of the aromatic pyrazole ring from non-aromatic precursors. |

Computational Design of Novel Reactivity and Applications

Computational chemistry offers a powerful predictive tool to explore the properties of this compound and guide experimental work, saving time and resources. eurasianjournals.com Future research should leverage computational methods to design new reactions and predict potential applications.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information can predict its reactivity, stability, and spectroscopic properties. researchgate.net

Reaction Pathway Modeling: Simulating the energy profiles of potential synthetic routes can help identify the most thermodynamically and kinetically favorable pathways, complementing the mechanistic studies in section 8.2.

Molecular Docking: The known biological activities of many pyrazole derivatives suggest their potential as pharmaceuticals. nih.govnih.gov Molecular docking studies can be performed to screen this compound and its derivatives against various biological targets (e.g., kinases, receptors), predicting binding affinities and modes. The iodine atom can serve as a potent halogen bond donor, a feature that can be exploited in rational drug design. researchgate.net

Predictive QSAR Models: By developing Quantitative Structure-Activity Relationship (QSAR) models based on libraries of related pyrazole compounds, the potential biological activity of the target molecule can be predicted. nih.gov

| Computational Method | Objective | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of sites for electrophilic/nucleophilic attack; calculation of theoretical NMR/IR spectra for comparison with experimental data. researchgate.net |

| Molecular Docking | Identify potential biological targets. | Generation of hypotheses for its use as an inhibitor of specific enzymes (e.g., protein kinases) by predicting binding poses and scores. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze halogen bonding potential. | Characterization of the C-I bond's ability to act as a halogen bond donor, guiding its application in drug and materials design. |

| Transition State Searching | Model reaction mechanisms. | Identification of transition states and activation energies for synthetic reactions (e.g., cross-coupling) at the C-I bond. |

Strategic Integration into Emerging Fields of Chemical Science

The unique combination of a biologically active pyrazole core and a synthetically versatile iodo-substituent positions this compound as a valuable building block for several emerging fields.

Future research should explore its integration into:

Medicinal Chemistry and Chemical Biology: The compound can serve as a scaffold for developing new therapeutic agents. The iodine atom is a key site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly generate libraries of diverse molecules for biological screening. nih.gov

Radiopharmaceutical Chemistry: The stable iodine atom can be replaced with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-131. This would yield a radiotracer for potential use in medical imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or for targeted radionuclide therapy. nih.govnih.gov

Materials Science: Iodinated aromatic compounds are important precursors in the synthesis of organic electronic materials. researchgate.net Through polymerization or functionalization via cross-coupling, this compound could be incorporated into novel organic light-emitting diodes (OLEDs), sensors, or conductive polymers.

| Emerging Field | Potential Role of this compound | Key Enabling Reaction |

| Medicinal Chemistry | A versatile scaffold for creating libraries of drug candidates. mdpi.com | Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce diverse functional groups. |

| Radiopharmaceutical Development | Precursor for radiolabeled imaging agents or therapeutics. | Isotopic exchange reactions to replace 127I with radioactive iodine isotopes (e.g., 123I, 131I). nih.gov |

| Organic Electronics | Building block for functional organic materials. | Electropolymerization or metal-catalyzed polymerization reactions (e.g., Yamamoto coupling). |

| Agrochemicals | Core structure for new pesticides or herbicides, leveraging the known bioactivity of pyrazoles. nih.gov | Functionalization to optimize activity, selectivity, and environmental persistence. |

Q & A

Q. What are the standard synthetic routes for 3-Iodo-5-methyl-1-propyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves alkylation or iodination of pyrazole precursors. For example, nucleophilic substitution using 5-methyl-1-propyl-1H-pyrazole with iodine under controlled conditions (e.g., using N-iodosuccinimide in dichloromethane) . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical methods such as factorial design reduce experimental iterations while identifying critical parameters .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., distinguishing 3-iodo from 5-iodo isomers via coupling constants).

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis.

- X-ray Crystallography : To resolve ambiguous stereochemistry or regiochemistry .

- HPLC-PDA : Purity assessment and detection of byproducts from iodination reactions .

Q. How does the propyl substituent influence the compound’s solubility and stability compared to methyl/ethyl analogs?

Methodological Answer: The propyl group increases hydrophobicity (higher logP) compared to methyl/ethyl analogs, reducing aqueous solubility but enhancing lipid membrane permeability. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) reveal that longer alkyl chains may improve thermal stability but increase susceptibility to oxidative degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties, regioselectivity, and reaction pathways. For example:

- Reaction Path Search : Identifies energetically favorable iodination sites .

- Molecular Dynamics Simulations : Assess binding affinities to biological targets (e.g., enzymes or receptors) .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties, guiding structural modifications .

Q. What strategies resolve contradictions in biological activity data across pyrazole analogs?

Methodological Answer: Systematic approaches include:

- Meta-Analysis : Compare datasets from multiple studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cell-based assays) .

- Structure-Activity Relationship (SAR) Tables : Highlight substituent effects (see example below).

| Substituent (Position) | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| Propyl (N1) | Moderate COX-2 inhibition | Steric hindrance reduces binding | |

| Iodo (C3) | Enhanced antimicrobial activity | Halogen bonding with targets |

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Flow Chemistry : Continuous processing improves heat/mass transfer, reducing side reactions (e.g., di-iodination) .

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation, enabling real-time adjustments .

- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance selectivity and recyclability .

Q. What advanced techniques validate the compound’s stability under long-term storage?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- LC-MS/MS : Detects trace degradation products (e.g., de-iodinated species) .

- Crystallinity Analysis : XRPD assesses polymorphic changes affecting stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of iodinated pyrazoles?

Methodological Answer:

- Control for Isomerism : Ensure regiochemical purity (e.g., 3-iodo vs. 5-iodo isomers) via HPLC .

- Standardize Assay Protocols : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (human vs. murine) significantly impact results .

- Reproducibility Checks : Collaborative inter-laboratory validation minimizes technical variability .

Tables for Comparative Analysis

Q. Table 1: Physicochemical Properties of Pyrazole Derivatives

| Compound | logP | Solubility (mg/mL) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| This compound | 2.8 | 0.12 (Water) | 148–150 | |

| 5-Methyl-1-propyl-1H-pyrazole | 1.9 | 1.4 (Water) | 89–91 | |

| 3-Iodo-5-methyl-1-ethyl-1H-pyrazole | 2.5 | 0.25 (Water) | 132–134 |

Q. Table 2: Biological Activity Comparison

| Compound | IC50 (COX-2, µM) | Antimicrobial (MIC, µg/mL) | Reference |

|---|---|---|---|

| This compound | 12.4 | 8.7 (S. aureus) | |

| 5-Propyl-1H-pyrazol-3-amine HCl | >100 | 25.3 (E. coli) | |

| 1-Methyl-3-phenyl-1H-pyrazol-5-amine | 45.6 | 15.9 (C. albicans) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.